molecular formula C7H8N2O4 B012680 2,4-Dimethoxypyrimidine-5-carboxylic acid CAS No. 110821-07-3

2,4-Dimethoxypyrimidine-5-carboxylic acid

Cat. No.: B012680
CAS No.: 110821-07-3
M. Wt: 184.15 g/mol
InChI Key: JOCGXPSWYGHPDN-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidine-5-carboxylic acid is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with methoxy groups. One common method involves the methoxylation of pyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2,4-Dimethoxypyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: Similar in structure but with hydroxyl groups instead of methoxy groups.

    2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups.

    2,4-Dimethoxypyrimidine-5-boronic acid: Similar structure with a boronic acid group

Uniqueness

2,4-Dimethoxypyrimidine-5-carboxylic acid is unique due to its methoxy groups, which impart distinct chemical properties and reactivity. These properties make it valuable in various synthetic and research applications, distinguishing it from other pyrimidine derivatives .

Properties

IUPAC Name

2,4-dimethoxypyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCGXPSWYGHPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551382
Record name 2,4-Dimethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110821-07-3
Record name 2,4-Dimethoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-Bis(methyloxy)-5-pyrimidinecarbaldehyde (commercially available from Toronto, 1.400 g, 8.33 mmol) at 0° C. in t-Butanol (14.00 mL) an aqueous solution (7 mL) of Sodium chlorite (1.807 g, 19.98 mmol) was added over 25 min and sodium dihydrogen phosphate hydrate (3.64 g, 23.33 mmol). The yellow mixture obtained was warmed to 25° C. and after 6 h 14 mL of t-Butanol, 7 mL of water, and Sodium chlorite (2.26 g, 25 mmol) were added. The reaction mixture was stirred at room temperature overnight. After 24 h, the mixture was evaporated in vacuo, and the crude material purified by SPE 25 g cartridge eluting with DCM/MeOH 8:2 to recover 1 g of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
sodium dihydrogen phosphate hydrate
Quantity
3.64 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
2.26 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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